N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-19-8-2-3-13(19)10-20(12-5-6-12)16(21)11-4-7-14-15(9-11)18-22-17-14/h2-4,7-9,12H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQXBWZMEUKMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article summarizes current knowledge regarding its biological activity, including cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.41 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities.
Cytotoxicity and Antitumor Effects
Numerous studies have evaluated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. The compound has demonstrated promising results in inhibiting the growth of breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2).
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The median inhibitory concentration (IC50) values indicate that this compound exhibits significant cytotoxicity, suggesting it may be a viable candidate for further development as an anticancer agent.
The mechanisms through which this compound exerts its effects are still under investigation. However, related compounds have shown that thiadiazole derivatives can induce apoptosis in cancer cells through various pathways:
- Inhibition of Proliferation : Compounds similar to this thiadiazole have been shown to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can activate caspases leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G0/G1 phase.
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole compounds is often influenced by their structural characteristics. Modifications to the thiadiazole ring or the substituents attached to it can significantly alter their potency and selectivity:
- Substituent Variations : The introduction of different alkyl or aryl groups can enhance lipophilicity and improve membrane permeability.
- Ring Modifications : Alterations in the thiadiazole structure have been correlated with increased anticancer activity.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : In a recent study evaluating various thiadiazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells compared to controls treated with standard chemotherapy agents .
- Combination Therapy Trials : Research has indicated that combining this compound with established chemotherapeutics such as doxorubicin may produce synergistic effects, enhancing overall therapeutic efficacy .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction when treated with this compound, warranting further investigation into its pharmacokinetics and safety profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and reported biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
Core Heterocycle Differences: The benzo[c][1,2,5]thiadiazole core in the target compound is distinct from pyrazole or thiazole cores in analogs. Its electron-deficient nature may enhance binding to redox-sensitive targets compared to pyrazole-based compounds . Boron-containing analogs (e.g., from Inorganics 2023) leverage boronic acid groups for hypoxia targeting, a feature absent in the target compound but critical for their anticancer activity .
The (1-methyl-1H-pyrrol-2-yl)methyl group introduces nitrogen-rich steric bulk, contrasting with the boron or aryl substituents in other analogs. This could alter solubility or off-target interactions .
Synthetic Methodologies :
Q & A
Q. What synthetic methodologies are commonly used to construct the benzo[c][1,2,5]thiadiazole core in this compound?
The benzo[c][1,2,5]thiadiazole core is typically synthesized via cyclization reactions. For example:
- Thiosemicarbazide cyclization : Reacting thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) facilitates cyclization, as demonstrated in analogous 1,3,4-thiadiazole syntheses .
- Iodine-mediated cyclization : DMF with iodine and triethylamine promotes cyclization and sulfur elimination, forming the thiadiazole ring. Reaction times of 1–3 minutes in acetonitrile prevent side products .
Q. Which spectroscopic techniques confirm the structure of this compound?
- NMR spectroscopy : ¹H NMR identifies cyclopropane protons (δ 0.8–1.2 ppm) and pyrrole methyl groups (δ 2.5–3.5 ppm). ¹³C NMR resolves carboxamide carbonyls (~165–170 ppm) .
- IR spectroscopy : Confirms carboxamide C=O stretches (1650–1700 cm⁻¹) and thiadiazole C-S bonds (650–750 cm⁻¹) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine bond lengths and angles, resolving stereochemical ambiguities .
Advanced Research Questions
Q. How can coupling efficiency between the carboxamide and amine moieties be optimized?
- Activating agents : Use HATU or EDCI/HOBt in anhydrous DMF/DCM to enhance reactivity.
- Controlled alkylation : NaH (1.2 eq) at 0°C minimizes side reactions during amine coupling, as shown in carboxamide syntheses .
- Microwave assistance : Heating at 80°C for 30 minutes accelerates reactions, improving yields in heterocyclic systems .
Q. How to resolve discrepancies between computational and experimental bioactivity data?
- Hybrid QM/MM simulations : Model solvation effects (e.g., Gaussian 09 with AMBER force fields) to account for conformational flexibility .
- Experimental validation : Isothermal titration calorimetry (ITC) measures binding constants for thiadiazole derivatives, aligning with in silico predictions .
- Redocking strategies : Use multiple protein crystal structures (PDB entries) to account for target flexibility .
Q. What strategies mitigate byproduct formation during cyclopropane introduction?
- Slow reagent addition : Trimethylsulfoxonium iodide added at -78°C under argon reduces exothermic side reactions .
- Intermediate quenching : Aqueous NH₄Cl extraction removes unreacted reagents, as applied in analogous syntheses .
- Purification : Flash chromatography (5–20% MeOH/DCM gradient) isolates the product, resolving byproducts from similar polarities .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data for the cyclopropyl group?
Q. Why do computational docking results differ from experimental enzyme inhibition assays?
- Protonation states : Adjust ligand protonation in docking software (e.g., AutoDock Vina) to match physiological pH.
- Cofactor inclusion : Explicitly model co-crystallized water or metal ions in docking grids to improve accuracy .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Thiadiazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, reflux, 3 hours | 65–75 | |
| Sulfur elimination | I₂, Et₃N, DMF, 1–3 min | 80–85 | |
| Carboxamide coupling | NaH, DMF, 0°C, 12 hours | 70–78 |
Q. Table 2. Spectroscopic Benchmarks
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Cyclopropane | 0.8–1.2 | 8–12 | - |
| Pyrrole-CH₃ | 2.5–3.5 | 30–35 | 2850–2950 |
| Carboxamide C=O | - | 165–170 | 1650–1700 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
